2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol
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Overview
Description
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol is an organic compound that features a phenol group substituted with an amino group attached to a cyclopropylmethyl moiety and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of alkenes using reagents such as diazo compounds and transition metal catalysts.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Introduction of the Phenol Group: The phenol group can be synthesized through electrophilic aromatic substitution reactions, where a hydroxyl group is introduced to an aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated precursors, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropylmethyl group can introduce strain into the molecule, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[Amino(cyclopropyl)methyl]-4-methylphenol
- 2-[Amino(cyclopropyl)methyl]-4-ethylphenol
- 2-[Amino(cyclopropyl)methyl]-4-isopropylphenol
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and can influence its biological and chemical properties .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-tert-butylphenol |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)10-6-7-12(16)11(8-10)13(15)9-4-5-9/h6-9,13,16H,4-5,15H2,1-3H3 |
InChI Key |
KJBWLRKYSYDRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C2CC2)N |
Origin of Product |
United States |
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